molecular formula C19H19FN8O5 B1664136 3'-Fluoroaminopterin CAS No. 85803-34-5

3'-Fluoroaminopterin

Cat. No.: B1664136
CAS No.: 85803-34-5
M. Wt: 458.4 g/mol
InChI Key: SGJMILOGOMOIPG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoroaminopterin is a folic acid antagonist.

Scientific Research Applications

Enzyme Inhibition and Cytotoxicity Studies

3'-Fluoroaminopterin has been synthesized and evaluated as an inhibitor of dihydrofolate reductase from various bacterial species and human cells. Studies found that this compound bound more tightly than its analogues, displaying significant enzyme inhibition capabilities. It also showed higher cytotoxicity against certain cancer cell lines compared to aminopterin, indicating its potential in cancer research and therapy (Henkin & Washtien, 1983).

Applications in Protein-DNA Complex Formation

Fluoropeptidomimetics, including compounds like this compound, are significant in designing protease inhibitors. These compounds offer insights into protein-DNA interactions, which is crucial in understanding cellular mechanisms and developing targeted therapies (Annedi, Li, Samson, & Kotra, 2003).

Enhancing Sensitivity in Fluorography

This compound, among other compounds, has been utilized in fluorography methods to enhance the detection sensitivity of radioactive elements in research, particularly in polyacrylamide gels. This technique is essential in biochemistry for visualizing proteins and nucleic acids (Laskey & Mills, 1975).

Development of Novel Fluorophores

This compound-related research contributes to the development of novel fluorophores used in biomedical studies. These fluorophores play a crucial role in imaging and tracking biological molecules, aiding in understanding complex biochemical processes (Han, Sugiyama, & Harada, 2016).

Probing Cellular and Molecular Mechanisms

Research involving this compound aids in probing cellular mechanisms, such as DNA replication and protein interactions. Understanding these processes is vital in cellular biology and pharmacology, potentially leading to new therapeutic strategies (Amaldi, Carnevali, Leoni, & Mariotti, 1972).

Properties

CAS No.

85803-34-5

Molecular Formula

C19H19FN8O5

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-10-5-8(17(31)26-12(18(32)33)3-4-13(29)30)1-2-11(10)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1

InChI Key

SGJMILOGOMOIPG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-fluoroaminopterin
3'-fluoroaminopterin disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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